

Spectroscopic Analysis of 2-Bromo-1-Tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-tetralone

Cat. No.: B083307

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-bromo-1-tetralone**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-bromo-1-tetralone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.08	d	7.84	Ar-H (peri to C=O)
7.58 - 7.54	m	Ar-H	
7.36 - 7.27	m	Ar-H (2 protons)	
4.73	t	4.42	CH-Br
3.34 - 3.27	m	CH ₂	
2.92	dt	4.42, 17.09	CH ₂
2.56 - 2.42	m	CH ₂	

Solvent: CDCl₃, Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data for **2-bromo-1-tetralone** is not readily available in the provided search results, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Chemical Shift (δ) ppm	Assignment
~190	C=O (Carbonyl)
125 - 145	Aromatic Carbons
~50	CH-Br
20 - 40	Aliphatic CH ₂

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3070	Aromatic C-H Stretch
~2940	Aliphatic C-H Stretch
~1688	C=O Stretch (Aryl Ketone)
~1600, ~1450	Aromatic C=C Stretch
500 - 700	C-Br Stretch

Note: The IR data is based on typical values for the functional groups present.

Table 4: UV-Visible Spectroscopic Data

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~245	~10,000	Ethanol	π → π* transition (aromatic system)
~285	~1,500	Ethanol	π → π* transition (aromatic system)
~320	~100	Ethanol	n → π* transition (carbonyl group)

Note: The UV-Vis data is based on typical values for α,β-unsaturated ketones and aromatic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-bromo-1-tetralone** are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[\[2\]](#) [\[3\]](#)

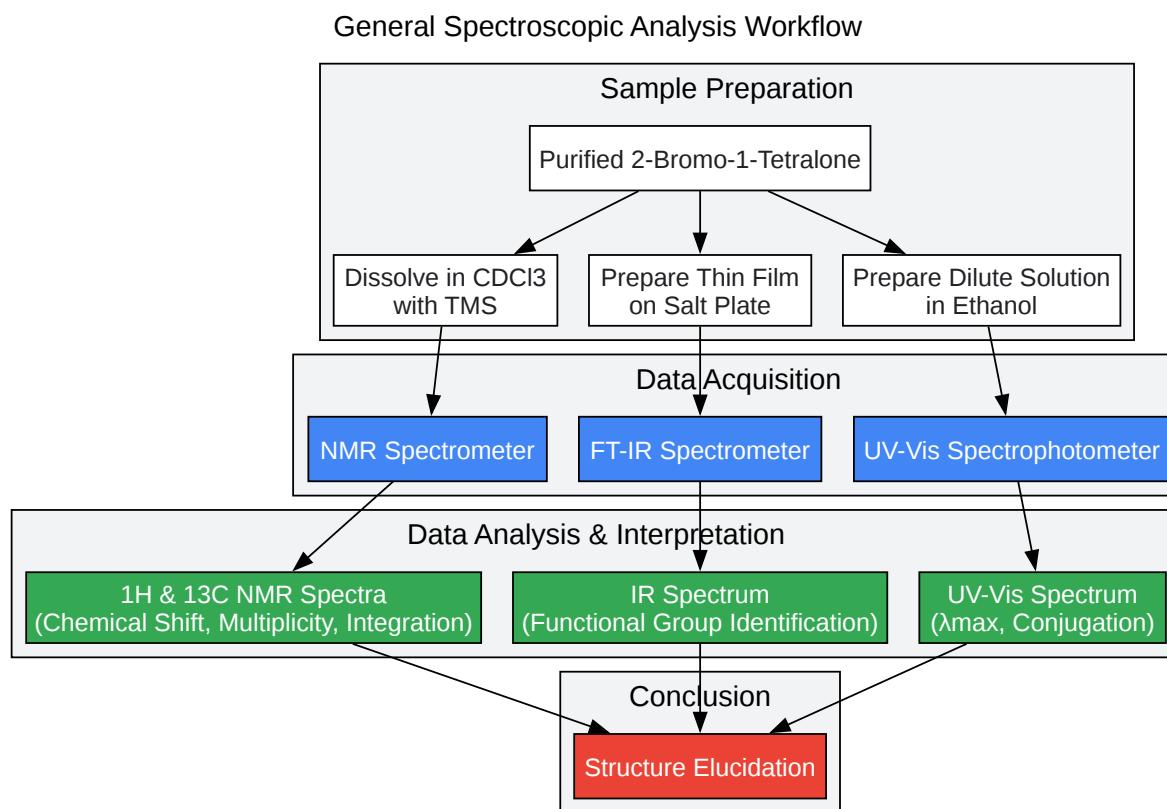
- Sample Preparation: A sample of 5-10 mg of **2-bromo-1-tetralone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).^[4] The solution is then filtered into an NMR tube.
- Data Acquisition: The ^1H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.^[1] For ^{13}C NMR, a higher concentration or a greater number of scans may be required due to the low natural abundance of the ^{13}C isotope.^[5] Broadband proton decoupling is typically used to simplify the ^{13}C spectrum, resulting in single lines for each unique carbon atom.^[5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^{[6][7]}

- Sample Preparation (Thin Solid Film): A small amount of solid **2-bromo-1-tetralone** (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[8] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).^[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[8]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.^[8] The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . If the signal is too weak, another drop of the solution can be added to the plate and the solvent evaporated before re-running the spectrum.^[8]

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy


UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.^[3]

- Sample Preparation: A dilute solution of **2-bromo-1-tetralone** is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units). A blank sample containing only the solvent is used as a reference.
- Data Acquisition: The sample is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.^[9] The absorbance is measured over a range of wavelengths, typically

from 200 to 400 nm, to obtain the UV spectrum.[3][9] The wavelengths of maximum absorbance (λ_{max}) are then identified.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-bromo-1-tetralone**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **2-bromo-1-tetralone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. web.mit.edu [web.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-1-Tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083307#spectroscopic-data-for-2-bromo-1-tetralone-nmr-ir-uv>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com